N,N-Dimethyl-N'-ethylethylenediamine
Description
N,N-Dimethyl-N'-ethylethylenediamine (CAS: 123-83-1) is a branched ethylenediamine derivative with the molecular formula C₆H₁₆N₂ and a molar mass of 116.21 g/mol . Structurally, it features a dimethyl group on one nitrogen atom and an ethyl group on the adjacent nitrogen of the ethylenediamine backbone (CH₃)₂N–CH₂CH₂–NH–CH₂CH₃. It is typically provided as a 98% pure solution for research purposes, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
Its primary applications include:
Structure
2D Structure
Properties
IUPAC Name |
N-ethyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSKTSWPYTNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059560 | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-83-1 | |
| Record name | N,N-Dimethyl-N′-ethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylaminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-N'-ethylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73R4AJ22P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
N,N-Dimethyl-N’-ethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of nickel salts (such as Ni(NO₃)₂ or Ni(ClO₄)₂) with a bidentate amine, such as N,N’-bis(3-aminopropyl)oxamide, and sodium nitrite in an ethanolic solution . This method yields the desired compound with high purity and efficiency.
Chemical Reactions Analysis
N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
N,N-Dimethyl-N’-ethylethylenediamine has a wide range of applications in scientific research:
Biology: This compound is employed in DNA binding studies and can enhance the adsorption of carbon dioxide.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-ethylethylenediamine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The compound’s basicity and nucleophilicity also play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Molecular formula : C₆H₁₆N₂ (same as N,N-Dimethyl-N'-ethylethylethylenediamine).
- Structure : Fully substituted with methyl groups on both nitrogen atoms: (CH₃)₂N–CH₂CH₂–N(CH₃)₂.
- Key properties : Higher symmetry and electron-donating capacity due to four methyl groups.
- Applications : Widely used as a radical stabilizer in polyacrylamide gel polymerization and as a catalyst in organic synthesis .
- Distinction : The absence of an ethyl group reduces steric hindrance compared to N,N-Dimethyl-N'-ethylethylenediamine, making TEMED more reactive in radical-initiated processes .
N,N-Diethylethylenediamine
- Molecular formula : C₆H₁₆N₂.
- Structure : (C₂H₅)₂N–CH₂CH₂–NH₂.
- Key properties : Larger ethyl substituents increase hydrophobicity and steric bulk.
- Applications : Used in coordination chemistry for synthesizing complexes with dimethyltin(IV) , where steric effects modulate metal-ligand interactions .
- Distinction : The single ethyl group and unsubstituted amine result in different solubility profiles (e.g., lower water solubility than this compound) .
N,N-Diisopropylethylenediamine
- Molecular formula : C₈H₂₀N₂.
- Structure : (C₃H₇)₂N–CH₂CH₂–NH₂.
- Key properties : Bulky isopropyl groups create significant steric hindrance, reducing coordination flexibility.
- Applications : Employed in asymmetric catalysis and pharmaceutical intermediates due to its chiral environment .
- Distinction : Higher molecular weight (144.26 g/mol) and lower polarity compared to this compound .
N,N-Dimethylethylenediamine (DMEDA)
- Molecular formula : C₄H₁₂N₂.
- Structure : (CH₃)₂N–CH₂CH₂–NH₂.
- Key properties : Smaller size and fewer substituents enhance solubility in polar solvents.
- Applications : Common in organic synthesis as a base or ligand for transition metals .
- Distinction : Lacks the ethyl group of this compound, leading to weaker steric effects .
Comparative Data Table
Biological Activity
N,N-Dimethyl-N'-ethylethylenediamine (DMEE) is an organic compound notable for its biological activity and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula and is characterized by two amine functional groups. It appears as a colorless to pale yellow liquid with a distinctive amine odor, soluble in both water and organic solvents. Its structure allows it to act as a chelating agent, forming coordination complexes with metal ions, which is crucial for its biological activity .
Chelation and Metal Ion Binding
DMEE primarily functions as a chelating agent. It can bind to various metal ions, such as copper (II), forming stable complexes that can influence biological processes. The ability to form these complexes enhances the compound's utility in biochemical applications, including catalysis and drug formulation .
Biochemical Pathways
Research indicates that DMEE can enhance the adsorption of carbon dioxide, which may have implications for environmental applications such as carbon capture technologies. Additionally, it has been found to interact with cellular pathways involving oxidative stress response .
In Vitro Studies
A significant study investigated the cytotoxicity of DMEE on liver cells. The results demonstrated that concentrations up to 100 μg/mL did not induce significant cytotoxicity in MHCC-97H and 293T cells. This suggests a favorable safety profile for potential therapeutic applications .
Case Study: Liver Injury Model
In a model of carbon tetrachloride (CCl₄)-induced liver injury in rats, DMEE was administered at varying doses (15 mg/kg, 30 mg/kg, and 45 mg/kg). The findings showed that DMEE treatment significantly reduced serum levels of liver enzymes (ALT, AST) and markers of oxidative stress (GSH, MDA), comparable to silymarin, a known hepatoprotective agent. Histological analysis confirmed that DMEE mitigated liver damage .
Applications in Research and Industry
DMEE's unique properties make it valuable in several domains:
- Catalysis : Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic reactions.
- Pharmaceuticals : Acts as an intermediate in the synthesis of various pharmaceutical compounds, including spasmolytics and antihistamines .
- Environmental Science : Its role in enhancing carbon dioxide adsorption positions it as a candidate for environmental remediation technologies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| N,N-Dimethylethylenediamine | Bidentate amine | Similar chelating properties but lacks ethyl group |
| N,N-Diethylethylenediamine | Bidentate amine | Contains ethyl groups; differing reactivity |
| N,N'-Bis(2-hydroxyethyl)ethylenediamine | Hydroxyethyl-substituted | Enhanced reactivity due to hydroxy groups |
Q & A
Q. What are the recommended methods for synthesizing N,N-Dimethyl-N'-ethylethylenediamine in a laboratory setting?
Methodological Answer: this compound can be synthesized via alkylation of ethylenediamine. A typical approach involves:
- Stepwise alkylation : React ethylenediamine with methylating agents (e.g., methyl iodide) under controlled pH to selectively substitute two amine hydrogens, followed by ethylation using ethyl bromide or similar reagents.
- Reductive amination : Use formaldehyde and acetaldehyde in the presence of reducing agents (e.g., sodium cyanoborohydride) to introduce methyl and ethyl groups sequentially.
- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product. Monitor reaction progress via TLC or GC-MS.
Key Considerations : Optimize stoichiometry to avoid over-alkylation and characterize intermediates using (e.g., δ 2.2–2.5 ppm for N–CH groups) .
Q. How should researchers safely handle and store this compound to minimize risks?
Methodological Answer :
- Handling : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation; vapor pressure data (see Table 1) indicates volatility at room temperature.
- Storage : Keep in airtight, corrosion-resistant containers (e.g., amber glass) under nitrogen at 2–8°C. Incompatible with strong oxidizers and acids; store separately.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Neutralize residues with dilute acetic acid.
| Property | Value | Source |
|---|---|---|
| Vapor Pressure (25°C) | 0.8–1.2 mmHg | |
| Flash Point | 35°C (closed cup) | |
| Autoignition Temperature | 245°C |
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?
Methodological Answer :
- : Expect singlets for N–CH (δ 2.2–2.3 ppm) and N–CH– groups (δ 2.5–2.7 ppm). Ethyl group protons appear as a triplet (δ 1.1 ppm, CH) and quartet (δ 2.4 ppm, CH) .
- FTIR : N–H stretches (3300–3500 cm absent due to full alkylation); C–N stretches (1120–1250 cm) .
- GC-MS : Molecular ion peak at m/z 116.21 (CHN), with fragmentation patterns indicating loss of ethyl (–29 amu) or methyl (–15 amu) groups .
Advanced Research Questions
Q. How does solvent polarity influence the photophysical properties of this compound derivatives, and how can these effects be quantified?
Methodological Answer : Derivatives with electron-donor/electron-acceptor groups exhibit solvent-dependent intramolecular charge transfer (ICT). For example:
- UV-Vis Spectroscopy : Red shifts in absorption maxima (λ) correlate with solvent polarity (e.g., λ = 320 nm in cyclohexane vs. 350 nm in DMSO) .
- Fluorescence Quenching : Polar solvents stabilize ICT states, reducing fluorescence intensity. Measure quantum yields (Φ) using integrating sphere methods (e.g., Φ drops from 0.45 in hexane to 0.12 in acetonitrile) .
| Solvent | Dielectric Constant | λ (nm) | Φ |
|---|---|---|---|
| Cyclohexane | 2.02 | 320 | 0.45 |
| Acetonitrile | 37.5 | 345 | 0.12 |
| DMSO | 46.7 | 350 | 0.08 |
Computational Insight : Use TD-DFT (B3LYP/6-31G*) to model solvent effects on electronic transitions .
Q. What strategies can be employed to resolve contradictions in catalytic activity data observed with this compound-based catalysts?
Methodological Answer :
- Control Experiments : Verify ligand purity via elemental analysis and . Impurities (e.g., unreacted ethylenediamine) may alter catalytic behavior .
- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, substrate ratio). Use Arrhenius plots to identify activation energy discrepancies.
- Spectroscopic Monitoring : In situ IR or EPR to detect intermediate species. For example, paramagnetic intermediates in oxidation reactions may explain variable TOF .
Q. What computational methods are suitable for modeling the electronic structure of this compound complexes?
Methodological Answer :
- Geometry Optimization : Use DFT (B3LYP/6-311++G**) to predict bond lengths and angles. Compare with XRD data if available .
- Electronic Properties : Calculate HOMO-LUMO gaps to assess redox activity. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .
- Molecular Dynamics (MD) : Simulate ligand flexibility in coordination complexes; analyze RMSD plots to identify stable conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
